molecular formula C19H23N5OS B2832058 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide CAS No. 1421465-17-9

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide

Cat. No.: B2832058
CAS No.: 1421465-17-9
M. Wt: 369.49
InChI Key: TWPXNJQKKVTMMZ-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C19H23N5OS and its molecular weight is 369.49. The purity is usually 95%.
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Properties

IUPAC Name

3-(dimethylamino)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS/c1-13-10-14(2)24(22-13)19-21-16(12-26-19)8-9-20-18(25)15-6-5-7-17(11-15)23(3)4/h5-7,10-12H,8-9H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPXNJQKKVTMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 3,5-dimethylpyrazole with thiazole precursors (e.g., bromothiazole derivatives) under reflux in ethanol or methanol with catalytic acetic acid .
  • Step 2 : Amide bond formation between the thiazole-ethyl intermediate and 3-(dimethylamino)benzoyl chloride using coupling agents like EDCI/HOBt in DMF .
  • Critical Parameters : Temperature control (70–90°C), solvent polarity, and reaction time (4–12 hours) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
  • NMR Spectroscopy : Confirm substituent positions (e.g., pyrazole CH3 groups at δ 2.1–2.3 ppm; thiazole protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~427.2) .

Q. What are the key functional groups influencing reactivity in this compound?

  • Methodological Answer :

  • Pyrazole Ring : Participates in hydrogen bonding and π-π stacking, critical for binding studies .
  • Thiazole Moiety : Susceptible to electrophilic substitution at the 4-position; monitor reactivity via UV-Vis spectroscopy (λmax ~270 nm) .
  • Dimethylamino Benzamide : Acts as a hydrogen bond acceptor; assess protonation states using pH-dependent solubility tests .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; prioritize derivatives with binding energies < −8.0 kcal/mol .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. How should researchers resolve contradictory data in biological assays (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Experimental Replicates : Perform triplicate assays with controls (e.g., DMSO vehicle) to rule out solvent effects .
  • Structural Analog Comparison : Compare with derivatives (e.g., ’s N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide) to identify substituent-dependent activity trends .
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with assays .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply Box-Behnken designs to optimize variables (e.g., temperature, catalyst loading) .
  • Flow Chemistry : Implement continuous-flow reactors for thiazole formation; reduces side reactions via precise residence time control .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : Use SILAC labeling to identify protein targets in cell lysates post-treatment .
  • Transcriptomics : Perform RNA-seq to map gene expression changes (e.g., apoptosis pathways) .
  • Chemical Probes : Synthesize fluorescently tagged derivatives (e.g., BODIPY conjugates) for live-cell imaging .

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